REACTION_SMILES
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[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26].[OH2:27].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5].[SH:6][c:7]1[n:8][c:9](-[c:15]2[n:16][cH:17][n:18][cH:19][cH:20]2)[cH:10][c:11](=[O:14])[n:12]1[CH3:13]>>[Cl:3][c:7]1[n:8][c:9](-[c:15]2[n:16][cH:17][n:18][cH:19][cH:20]2)[cH:10][c:11](=[O:14])[n:12]1[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(S)nc(-c2ccncn2)cc1=O
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Name
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Type
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product
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Smiles
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Cn1c(Cl)nc(-c2ccncn2)cc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |